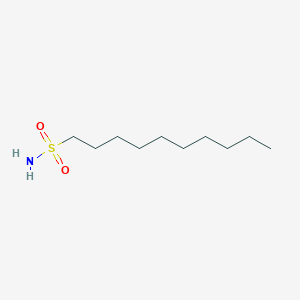
Decane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine this compound specifically has a decane chain attached to the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Decane-1-sulfonamide can be synthesized through several methods. One common method involves the reaction of decane-1-sulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
- The resulting decane-1-sulfonyl chloride is then reacted with ammonia or an amine in the presence of a base such as sodium hydroxide or potassium hydroxide to yield this compound .
Decane-1-sulfonyl chloride: is prepared by reacting decane with chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Decane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Decane-1-sulfonic acid.
Reduction: Decylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Decane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Sulfonamides, including this compound, are studied for their potential antibacterial properties.
Medicine: Sulfonamides have been explored for their potential use in drug development, particularly as antibacterial agents.
Industry: this compound can be used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of decane-1-sulfonamide, like other sulfonamides, involves the inhibition of bacterial enzyme activity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
- Methane-sulfonamide
- Ethane-sulfonamide
- Propane-sulfonamide
- Butane-sulfonamide
Comparison: Decane-1-sulfonamide is unique due to its longer carbon chain compared to other sulfonamides like methane-sulfonamide or ethane-sulfonamide. This longer chain can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical reactions.
Properties
CAS No. |
2917-27-3 |
|---|---|
Molecular Formula |
C10H23NO2S |
Molecular Weight |
221.36 g/mol |
IUPAC Name |
decane-1-sulfonamide |
InChI |
InChI=1S/C10H23NO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
InChI Key |
LPZONNUBKVPBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















